4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide
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Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidin-1-ylsulfonyl intermediate.
Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions starting from an appropriate aniline derivative, followed by cyclization and methylation steps.
Coupling Reaction: The final step involves the coupling of the pyrrolidin-1-ylsulfonyl intermediate with the quinoline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-ylsulfonyl)-N-(quinolin-4-yl)benzamide: Lacks the trimethyl groups on the quinoline ring.
4-(morpholin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring.
4-(pyrrolidin-1-ylsulfonyl)-N-(2,6-dimethylquinolin-4-yl)benzamide: Has one less methyl group on the quinoline ring.
Uniqueness
The presence of the pyrrolidin-1-ylsulfonyl group and the specific substitution pattern on the quinoline ring make 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide unique. These structural features may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-12-16(2)22-20(13-15)21(14-17(3)24-22)25-23(27)18-6-8-19(9-7-18)30(28,29)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIZDMHIALRRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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